molecular formula C9H11O3PS2 B1348325 Dimethyl 1,3-Benzodithiol-2-ylphosphonate CAS No. 62217-35-0

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Cat. No.: B1348325
CAS No.: 62217-35-0
M. Wt: 262.3 g/mol
InChI Key: VKVOUPYVLWQXLB-UHFFFAOYSA-N
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Scientific Research Applications

Structural Analysis

The molecular structure of Dimethyl 1,3-Benzodithiol-2-ylphosphonate analogs has been studied, revealing strong intramolecular interactions and hydrogen bonding, contributing to the understanding of its chemical properties (Bourne, Modro, & Modro, 1995).

Synthesis and Reactions

This compound is involved in various synthesis reactions. For instance, it is used in the preparation of 2,2'-bis(1,3dithiole) donors, and in the Wittig-Horner reaction to produce benzodithiafulvalenes and other derivatives, showing its versatility in organic synthesis (Effenberger, Baumgartner, & Kühlwein, 1989).

Organic Electronics

In the field of organic electronics, this compound derivatives are synthesized for their use in creating organic metals and semiconductors. Their redox chemistry is particularly significant for developing new electronic materials (Moore & Bryce, 1991).

Chemical Reactions

It plays a role in various chemical reactions such as cyclisation reactions of benzoylphosphonates and reactions involving carbene intermediates, highlighting its utility in complex organic synthesis processes (Griffiths, Harris, & Whitehead, 1997).

Functional Dyes

This compound is also used in synthesizing functional dyes, particularly for carbonless duplicating systems. It has shown potential in developing dyes with good fastness to light and other desirable properties (Horiike, Kondo, Kwon, & Kuroki, 1985).

Safety and Hazards

While specific safety and hazard information for Dimethyl 1,3-Benzodithiol-2-ylphosphonate is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

The future directions for the use and study of Dimethyl 1,3-Benzodithiol-2-ylphosphonate are not explicitly mentioned in the retrieved data. However, given its chemical structure and properties, it could potentially be used in various fields such as materials science and synthetic chemistry .

Properties

IUPAC Name

2-dimethoxyphosphoryl-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOUPYVLWQXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1SC2=CC=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328006
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-35-0
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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